![molecular formula C13H15NO B2936407 1-(1-Isopropyl-1H-indol-3-yl)ethanone CAS No. 949035-36-3](/img/structure/B2936407.png)
1-(1-Isopropyl-1H-indol-3-yl)ethanone
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Description
Synthesis Analysis
The synthesis of indole derivatives is a topic of interest among researchers. A general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione has been reported . These compounds are used as efficient precursors for the synthesis of new compounds bearing five- and/or six-membered heterocyclic moieties .Molecular Structure Analysis
The molecular structure of indole derivatives can be analyzed using various techniques. The molecular formula of “1-(1H-indol-3-yl)ethanone” is C10H9NO, and its molecular weight is 159.1846 . The structure can also be viewed as a 2D Mol file or a computed 3D SD file .Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to impact a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways contribute to the compound’s diverse biological activities .
Pharmacokinetics
The compound’s molecular weight is 201269, which is within the optimal range for drug-like molecules, suggesting potential for good bioavailability.
Result of Action
Given the wide range of biological activities of indole derivatives, it can be inferred that the compound’s action would result in a variety of molecular and cellular effects .
properties
IUPAC Name |
1-(1-propan-2-ylindol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-9(2)14-8-12(10(3)15)11-6-4-5-7-13(11)14/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYXUGVAUWGENS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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